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Compound of Interest

Compound Name:
2-Phenylpyrimidine-5-carboxylic

acid

Cat. No.: B053706 Get Quote

Disclaimer: The spectroscopic data presented in this guide are predicted based on the

chemical structure of 2-Phenylpyrimidine-5-carboxylic acid and established principles of

spectroscopic interpretation. Experimental data for this specific compound was not available in

the public domain at the time of this writing. This guide is intended for educational and research

purposes to illustrate the expected spectral characteristics of this molecule.

Introduction
2-Phenylpyrimidine-5-carboxylic acid is a heterocyclic compound incorporating a pyrimidine

ring, a phenyl substituent, and a carboxylic acid functional group.[1] As with many substituted

pyrimidines, this molecule holds potential interest for researchers in medicinal chemistry and

drug development, where the pyrimidine scaffold is a common feature in biologically active

molecules.[2][3] A thorough spectroscopic characterization is the cornerstone of modern

chemical research, providing unambiguous confirmation of a molecule's structure and purity.

This guide offers a detailed technical overview of the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Phenylpyrimidine-5-carboxylic
acid, designed for researchers, scientists, and professionals in the field of drug development.
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The structural confirmation of 2-Phenylpyrimidine-5-carboxylic acid relies on a synergistic

approach where each spectroscopic technique provides complementary information.
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Caption: Workflow for the structural elucidation of 2-Phenylpyrimidine-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule.

Experimental Protocol (¹H and ¹³C NMR)
Sample Preparation: Dissolve approximately 5-10 mg of 2-Phenylpyrimidine-5-carboxylic
acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of

solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the

compound and allows for the observation of the acidic proton.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

Shim the magnetic field to ensure homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum.

Acquire a proton-decoupled ¹³C NMR spectrum.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g.,

DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the signals in the ¹H NMR spectrum.

Predicted ¹H NMR Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.0 - 12.0 Broad Singlet 1H COOH

~9.2 Singlet 2H H-4, H-6 (Pyrimidine)

~8.5 - 8.3 Multiplet 2H H-2', H-6' (Phenyl)

~7.6 - 7.4 Multiplet 3H
H-3', H-4', H-5'

(Phenyl)

Interpretation of ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different

proton environments in the molecule.

Carboxylic Acid Proton: A highly deshielded, broad singlet is anticipated for the carboxylic

acid proton, typically appearing above 12 ppm. Its broadness is a result of hydrogen bonding

and chemical exchange.

Pyrimidine Protons: The two equivalent protons on the pyrimidine ring (H-4 and H-6) are

expected to appear as a singlet in the aromatic region, likely around 9.2 ppm. Their

significant downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms

and the aromatic ring current.

Phenyl Protons: The protons of the phenyl group will present as multiplets in the aromatic

region. The ortho-protons (H-2' and H-6') are expected to be the most downfield of the

phenyl signals due to their proximity to the electron-withdrawing pyrimidine ring. The meta-

(H-3', H-5') and para- (H-4') protons will likely appear as a more complex multiplet at a

slightly upfield position.

Predicted ¹³C NMR Data
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Chemical Shift (δ, ppm) Assignment

~165 C=O (Carboxylic Acid)

~163 C-2 (Pyrimidine)

~158 C-4, C-6 (Pyrimidine)

~137 C-1' (Phenyl)

~131 C-4' (Phenyl)

~129 C-2', C-6' (Phenyl)

~128 C-3', C-5' (Phenyl)

~120 C-5 (Pyrimidine)

Interpretation of ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon

environments.

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to have the most

downfield chemical shift, typically around 165 ppm.

Pyrimidine Carbons: The carbons of the pyrimidine ring will be in the aromatic region. The

carbon attached to the phenyl group (C-2) and the carbons adjacent to the nitrogen atoms

(C-4, C-6) will be significantly deshielded. The carbon bearing the carboxylic acid group (C-

5) will also be in this region but likely at a more upfield position compared to the other

pyrimidine carbons.

Phenyl Carbons: The six carbons of the phenyl ring will give rise to four distinct signals due

to symmetry. The ipso-carbon (C-1') attached to the pyrimidine ring will be a quaternary

carbon with a relatively weak signal. The other phenyl carbons will appear in the typical

aromatic region of 120-140 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
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Experimental Protocol (Attenuated Total Reflectance -
ATR)

Sample Preparation: Place a small amount of the solid 2-Phenylpyrimidine-5-carboxylic
acid directly onto the ATR crystal.

Data Acquisition:

Obtain a background spectrum of the clean ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-

to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Predicted IR Data
Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad, Strong O-H stretch (Carboxylic Acid)

~3100 - 3000 Medium C-H stretch (Aromatic)

~1710 Strong C=O stretch (Carboxylic Acid)

~1600, ~1580, ~1450 Medium to Strong
C=C and C=N stretch

(Aromatic Rings)

~1300 Medium C-O stretch (Carboxylic Acid)

~920 Broad, Medium O-H bend (Carboxylic Acid)

~770, ~690 Strong
C-H out-of-plane bend

(Aromatic)

Interpretation of IR Spectrum
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The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and

the aromatic rings.

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-

2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded

carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ will correspond to the

carbonyl (C=O) stretching vibration of the carboxylic acid.

Aromatic Stretches: Several bands of medium to strong intensity between 1600 cm⁻¹ and

1450 cm⁻¹ are indicative of the C=C and C=N stretching vibrations within the phenyl and

pyrimidine rings.

C-O Stretch and O-H Bend: A medium intensity band around 1300 cm⁻¹ for the C-O stretch

and a broad band around 920 cm⁻¹ for the out-of-plane O-H bend are also characteristic of a

carboxylic acid.

Aromatic C-H Bends: Strong bands in the fingerprint region, particularly around 770 cm⁻¹

and 690 cm⁻¹, would suggest a monosubstituted benzene ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Experimental Protocol (Electrospray Ionization - ESI)
Sample Preparation: Prepare a dilute solution of 2-Phenylpyrimidine-5-carboxylic acid in

a suitable solvent such as methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at

a constant flow rate.

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to

the formation of gas-phase ions.
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Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Data can be acquired in both positive and negative ion modes.

Predicted Mass Spectrometry Data
m/z Ion

201.06 [M+H]⁺

199.05 [M-H]⁻

155.06 [M-COOH]⁺ or [M-H-CO₂]⁻

128.05 [C₉H₆N₂]⁺

102.05 [C₆H₅CN]⁺

77.04 [C₆H₅]⁺

Interpretation of Mass Spectrum
The mass spectrum will confirm the molecular weight and provide clues about the molecule's

structure through its fragmentation.

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of

201.06. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an

m/z of 199.05. The molecular formula of 2-Phenylpyrimidine-5-carboxylic acid is

C₁₁H₈N₂O₂ with a monoisotopic mass of 200.06 Da.[4][5]

Key Fragmentation Pathways:

Loss of COOH or CO₂: A common fragmentation for carboxylic acids is the loss of the

carboxyl group as a radical (45 Da) or the loss of carbon dioxide (44 Da) from the

deprotonated molecule. This would lead to a fragment ion at m/z 155.

Fragmentation of the Pyrimidine Ring: Subsequent fragmentation could involve the

cleavage of the pyrimidine ring.

Phenyl Cation: The presence of a phenyl group would likely result in a fragment ion at m/z

77, corresponding to the phenyl cation.
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M⁺˙ (m/z 200) 2-Phenylpyrimidine-5-carboxylic acid [M-COOH]⁺ (m/z 155) Loss of carboxyl radical- COOH [C₆H₅]⁺ (m/z 77) Phenyl cation- C₄H₂N₂

Click to download full resolution via product page

Caption: A simplified predicted fragmentation pathway for 2-Phenylpyrimidine-5-carboxylic
acid in positive ion mode.

Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2-Phenylpyrimidine-5-carboxylic acid. The combination of ¹H NMR, ¹³C NMR, IR, and MS

provides a detailed and self-validating system for the structural confirmation of this molecule.

While the data presented is predictive, it is grounded in the established principles of

spectroscopy and serves as a robust framework for researchers working with this and related

heterocyclic compounds. Experimental verification remains the gold standard, and this guide

should be used as a reference for interpreting experimentally acquired data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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